Home > Products > Screening Compounds P70713 > N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide
N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide - 1351658-17-7

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide

Catalog Number: EVT-2958681
CAS Number: 1351658-17-7
Molecular Formula: C18H12F4N4O2
Molecular Weight: 392.314
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a novel and selective E prostanoid receptor 4 (EP4) antagonist. [] In rodent models of rheumatoid arthritis and osteoarthritis, MF498 demonstrates efficacy in inhibiting inflammation and relieving joint pain. [] Studies also indicate that MF498 is well-tolerated, causing no gastrointestinal mucosal leakage or erosions. [] Additionally, MF498 displays a similar renal effect as the selective cyclooxygenase 2 (COX-2) inhibitor MF-tricyclic, reducing furosemide-induced natriuresis by approximately 50%. []

N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

Compound Description: LAH-1 is a potent c-Met inhibitor designed for treating non-small cell lung cancer. [] It exhibits nanomolar MET kinase activity and potent antiproliferative activity, particularly against EBC-1 cells. [] LAH-1 effectively modulates the HGF/c-Met pathway, inducing cell apoptosis, inhibiting colony formation, and suppressing cell migration and invasion. [] It also demonstrates promising in vitro ADME properties and acceptable in vivo PK parameters. []

(S)-5-chloro-6-(4-(1-(4-chlorobenzyl)piperidin-4-yl)-3-ethylpiperazin-1-yl)-N-ethylnicotinamide (VUF11211)

Compound Description: VUF11211 is a high-affinity CXCR3 antagonist with a rigid elongated structure containing two basic groups. [] It belongs to the piperazinyl-piperidine chemotype. [] VUF11211 extends from the minor pocket into the major pocket of the transmembrane domains of the CXCR3 receptor. [] Its binding is anchored between residues in helices 1, 2, 3, 4, 6, and 7. []

(R)-N-(1-(3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)ethyl)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-N-(pyridin-3-ylmethyl)acetamide (NBI-74330)

Compound Description: NBI-74330 is a high-affinity CXCR3 antagonist belonging to the 8-azaquinazolinone chemotype. [] It lacks basic groups and binds to the transmembrane minor pocket of CXCR3. [] Its interaction is primarily with residues in helices 2, 3, and 7. []

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective OX1 antagonist. [, ] It shares several crucial residues in its binding site with almorexant, a dual OX1/OX2 antagonist. [] These shared residues include Gln1263.32, Ala1273.33, Trp20645.54, Tyr2155.38, Phe2195.42, and His3447.39. []

1-(6,8-Difluoro-2-methyl-quinolin-4-yl)-3-(4-dimethylamino-phenyl)-urea (SB-408124)

Compound Description: SB-408124 is a selective OX1 antagonist. [] When tested in electrophysiological studies on rat ventral tegmental area (VTA) dopaminergic neurons, SB-408124 only partially antagonized the effect of orexin-A on the basal firing frequency. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective OX2 antagonist. [, ] Mutagenesis studies reveal that mutations at residues Trp21445.54, Tyr2235.38, Phe2275.42, Tyr3176.48, and His3507.39 in the OX2 receptor lead to a complete loss of both EMPA and almorexant binding affinities. [] These mutations also prevent the inhibition of orexin-A-evoked [Ca2+]i response by both EMPA and almorexant. [] In electrophysiological studies, EMPA completely antagonized the effect of orexin-A on slow-firing of VTA dopaminergic neurons, suggesting a crucial role of OX2 in mediating this effect. []

N-({3-[(3-Ethoxy-6-methylpyridin-2-yl)carbonyl]-3-azabicyclo[4.1.0]hept-4-yl}methyl)-5-(trifluoromethyl)pyrimidin-2-amine (Compound 56)

Compound Description: Compound 56 is a brain-penetrant, selective, and high-affinity OX1R antagonist. [] It demonstrates effective blood-brain barrier penetration and occupies OX1Rs in the rat brain at lower doses compared to other standard OX1R antagonists like GSK-1059865, SB-334867, and SB-408124. [] While not affecting spontaneous sleep in rats or wild-type mice, Compound 56 selectively promotes rapid eye movement sleep in orexin-2 receptor knockout mice, indicating target engagement and specific OX1R blockade. [] In rat models of psychological stress and panic vulnerability, Compound 56 effectively prevents stress-induced sleep onset prolongation and attenuates panic-like behaviors and cardiovascular responses without altering baseline activity. []

Overview

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide is a complex organic compound notable for its intricate molecular structure. This compound features a trifluoromethylated aromatic ring and a pyridazinone moiety, which contribute to its unique chemical properties and potential biological activities. The compound is primarily classified under the category of pyridazine derivatives, which are known for their diverse applications in medicinal chemistry, particularly as pharmaceutical agents.

Synthesis Analysis

Methods

The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide typically involves several multi-step organic reactions. Key steps include:

  1. Fluorination: The introduction of fluorine atoms into the aromatic rings can be achieved using reagents such as N-fluorobenzenesulfonimide or Selectfluor.
  2. Pyridazinone Formation: This involves cyclization reactions with hydrazine derivatives and diketones under acidic or basic conditions to create the pyridazinone core.
  3. Acetamide Formation: The final step usually involves acylation reactions to attach the acetamide group to the pyridazinone structure, completing the synthesis.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Advanced techniques such as chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular formula of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide is C21H16F5N3O2. The structure features:

  • A trifluoromethyl group attached to a phenyl ring.
  • A pyridazinone moiety that includes a carbonyl group adjacent to a nitrogen atom.
  • A pyridine ring, which contributes to the compound's aromatic nature.
Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions:

  1. Oxidation: Functional groups can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  2. Reduction: Carbonyl groups may be reduced using sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Halogen exchange reactions can occur with nucleophiles such as sodium iodide or potassium fluoride.

Technical Details

These reactions are essential for modifying the compound's structure to enhance its biological activity or to synthesize derivatives with improved properties.

Mechanism of Action

The mechanism of action for N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and pyridazinone core facilitate binding to these targets, potentially modulating their activity. This interaction can lead to alterations in cellular pathways that influence biological processes like signal transduction and gene expression.

Physical and Chemical Properties Analysis

Physical Properties

The compound is characterized by its solid state at room temperature and is expected to have a relatively high melting point due to its complex structure and strong intermolecular interactions.

Chemical Properties

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide exhibits stability under standard laboratory conditions but may be sensitive to strong acids or bases that could hydrolyze the acetamide or alter the pyridazine structure.

Applications

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide has significant potential in scientific research, particularly in medicinal chemistry. Its unique structural features make it a candidate for developing new pharmaceuticals targeting various diseases, including cancer and inflammatory disorders. Additionally, it may serve as a valuable building block in synthesizing other complex organic molecules with desirable biological activities.

This comprehensive analysis emphasizes the importance of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide in both synthetic chemistry and potential therapeutic applications.

Properties

CAS Number

1351658-17-7

Product Name

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)acetamide

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)acetamide

Molecular Formula

C18H12F4N4O2

Molecular Weight

392.314

InChI

InChI=1S/C18H12F4N4O2/c19-14-4-3-12(8-13(14)18(20,21)22)24-16(27)10-26-17(28)6-5-15(25-26)11-2-1-7-23-9-11/h1-9H,10H2,(H,24,27)

InChI Key

GXZVCWWRLYDCKC-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C=C3)F)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.